2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine
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Overview
Description
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with a pyrrolidinyl group and a 3-methylpyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.
Attachment of the 3-Methylpyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3-methylpyridin-4-yl halide under basic conditions.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of various drugs.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- trans-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrazine |
InChI |
InChI=1S/C14H16N4O/c1-11-8-15-4-2-13(11)19-12-3-7-18(10-12)14-9-16-5-6-17-14/h2,4-6,8-9,12H,3,7,10H2,1H3 |
InChI Key |
YRWXMGMLKMTGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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